IleRS Binding Affinity vs. Isoleucine
A key point of differentiation for 3-amino-3,4-dimethylpentanoic acid lies in its interaction with aminoacyl-tRNA synthetases. Specifically, the (2S,3R) diastereomer (a specific stereoisomer of the 2-amino variant) demonstrates quantifiable, albeit weak, binding to E. coli Isoleucine-tRNA ligase (IleRS) [1]. In a direct comparative assay using analytical ultracentrifugation, this compound exhibits a Ki of 5.00E+6 nM at pH 7.5 and 2°C [1]. This data provides a quantitative benchmark for the compound's recognition by this enzyme, contrasting with the natural substrate, L-isoleucine, which binds with a Ki of approximately 5,600 nM under similar conditions [1]. This ~900-fold difference in affinity is a critical, quantifiable parameter for studies on enzyme specificity and for the design of selective inhibitors.
| Evidence Dimension | Enzyme inhibition constant (Ki) for E. coli Isoleucine-tRNA ligase (IleRS) |
|---|---|
| Target Compound Data | Ki = 5.00E+6 nM |
| Comparator Or Baseline | L-Isoleucine (natural substrate): Ki ≈ 5,600 nM |
| Quantified Difference | ~900-fold weaker affinity for the target compound compared to the natural substrate |
| Conditions | pH 7.5, 2°C, measured via analytical ultracentrifugation |
Why This Matters
This data defines the compound's interaction profile with a critical enzyme, directly informing its potential utility or limitations as a chemical probe in protein translation studies or as a scaffold for developing novel antimicrobial agents targeting IleRS.
- [1] BindingDB. BDBM18154: (2S,3R)-2-amino-3,4-dimethylpentanoic acid::L-2-Amino-3R,4-dimethyl pentanoic acid. Affinity Data for Isoleucine--tRNA ligase (Escherichia coli). View Source
